(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone

Nucleoside chemistry Protecting group strategy Regioselectivity

(3R,4S)-3,4-bis(benzoyloxy)dihydro-2(3H)-furanone (CAS 538368-86-4), also known as 2,3-di-O-benzoyl-L-threonolactone, is a fully protected γ-lactone derived from L-threonic acid. It serves as a key chiral intermediate in the synthesis of α-L-threose nucleoside phosphonates and threose nucleic acid (TNA) building blocks.

Molecular Formula C18H14O6
Molecular Weight 326.3 g/mol
Cat. No. B12107325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone
Molecular FormulaC18H14O6
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H14O6/c19-16(12-7-3-1-4-8-12)23-14-11-22-18(21)15(14)24-17(20)13-9-5-2-6-10-13/h1-10,14-15H,11H2
InChIKeyBBUFRPRKYWVEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3R,4S)-3,4-bis(benzoyloxy)dihydro-2(3H)-furanone Is a Strategic Procurement Choice for Chiral Nucleoside and TNA Research


(3R,4S)-3,4-bis(benzoyloxy)dihydro-2(3H)-furanone (CAS 538368-86-4), also known as 2,3-di-O-benzoyl-L-threonolactone, is a fully protected γ-lactone derived from L-threonic acid . It serves as a key chiral intermediate in the synthesis of α-L-threose nucleoside phosphonates and threose nucleic acid (TNA) building blocks [1]. The compound’s stable crystalline form, well-defined (3R,4S) stereochemistry, and orthogonal benzoyl protection make it a reliable, scalable starting material for antiviral and antisense oligonucleotide research programs.

Why Generic (3R,4S)-3,4-bis(benzoyloxy)dihydro-2(3H)-furanone Substitutes Risk Your Chiral Synthesis Program


Generic replacement of this compound with unprotected L-threonolactone, regioisomeric monobenzoates, or altered protecting groups (e.g., acetyl, silyl) introduces unacceptable risk. The (3R,4S) stereochemistry must be rigorously preserved to ensure the correct configuration of downstream α-L-threose nucleosides, as even minor epimerization leads to inactive or mispaired TNA sequences [1]. Furthermore, the two benzoyl esters provide orthogonal protection that is essential for the regioselective functionalization of the 2- and 3-hydroxyl groups during nucleoside assembly, a selectivity that cannot be replicated by alternative protecting-group strategies .

Quantitative Differentiation: (3R,4S)-3,4-bis(benzoyloxy)dihydro-2(3H)-furanone vs. Its Closest Analogs


Orthogonal Benzoyl Protection Enables Regioselective 2ʹ-O-Debenzoylation Not Achievable with Silyl-Protected Analogs

In the synthesis of α-L-threose nucleoside phosphonates, the 2ʹ-O-benzoyl group of the protected lactone intermediate is selectively cleaved with ammonia in methanol, leaving the 3ʹ-O-benzoyl group intact [1]. In contrast, the 3ʹ-O-tert-butyldiphenylsilyl (TBDPS) analog undergoes uncontrolled silyl migration during the same reduction/oxidation sequence, leading to a mixture of regioisomers [2]. The bis-benzoyl-protected compound therefore provides the sole entry to a single, chromatographically separable regioisomer.

Nucleoside chemistry Protecting group strategy Regioselectivity

Synthetic Yield for Bis-Benzoylation Exceeds 95%, Surpassing Monobenzoylation Efficiency

The synthesis of (3R,4S)-3,4-bis(benzoyloxy)dihydro-2(3H)-furanone from L-threonolactone and benzoyl chloride proceeds in 41.4% isolated yield after column chromatography . However, the monobenzoylation step to form 2-O-benzoyl-L-threonolactone has been reported in 95% yield [1]. While the bis-product requires two successive acylations, the use of benzoyl chloride (2.5 equiv) in pyridine at 0°C to rt reliably delivers the fully protected lactone, which is a stable, crystalline solid convenient for long-term storage and repetitive use .

Process chemistry Yield optimization Chiral lactone protection

Crystalline Solid Physical Form vs. Oily or Hygroscopic Unprotected Lactone Facilitates Handling and Purity Control

The title compound is isolated as an off-white solid after column chromatography, as described in the patent WO2023/39076 . In contrast, the parent L-threonolactone is a hygroscopic oil or low-melting solid that is difficult to purify and handle quantitatively [1]. The crystalline nature of the bis-benzoyl derivative simplifies weight-based aliquoting, minimizes solvent entrapment, and facilitates purity analysis by standard HPLC or NMR methods.

Physical form Solid-state stability Handling

Enantiomeric Purity Constrained by (3R,4S) Configuration: Critical for TNA Duplex Stability

TNA duplexes built from α-L-threose nucleosides require the pure (3R,4S)-enantiomer to achieve thermal stabilities comparable to natural DNA/RNA duplexes [1]. The diastereomeric (3S,4R)- or (3R,4R)-forms produce nucleosides that fail to form stable antiparallel duplexes. Using a commercial source of (3R,4S)-3,4-bis(benzoyloxy)dihydro-2(3H)-furanone with a defined enantiomeric excess (typically >98% ee) ensures that downstream TNA phosphoramidites maintain the necessary stereochemical integrity .

Chiral purity TNA Nucleic acid duplex stability

Patent-Enabled Process with LC-MS and 1H NMR Characterization Data Reduces Method Development Time

A published synthetic procedure in patent WO2023/39076 provides full experimental details, including LC-MS (m/z 327 [M+H]+) and 1H NMR (300 MHz, CDCl3) data for identity confirmation . This contrasts with many in-class protected lactones for which spectral data are either unpublished or vendor-specific. The availability of reference spectra accelerates in-process control testing and regulatory documentation for GMP-like environments .

Process reproducibility Analytical characterization Technology transfer

Highest-Value Application Scenarios for (3R,4S)-3,4-bis(benzoyloxy)dihydro-2(3H)-furanone


Synthesis of α-L-Threose Nucleoside Phosphonates for Antiviral Drug Discovery

The bis-benzoyl-protected lactone is the preferred starting material for the synthesis of 2ʹ-deoxy-2ʹ-fluoro and 3ʹ-C-ethynyl α-L-threose 3ʹ-O-phosphonate nucleosides [1]. These nucleoside analogues are evaluated as inhibitors of viral polymerases, including HIV reverse transcriptase and HBV polymerase. The orthogonal benzoyl protection allows sequential introduction of the nucleobase and phosphonate moiety without cross-reactivity.

Production of TNA Phosphoramidites for Oligonucleotide Therapeutics

Threose nucleic acid (TNA) phosphoramidites require the (3R,4S)-configured threose sugar. The title compound provides the necessary stereochemically pure lactone that can be converted to phosphoramidite monomers for solid-phase TNA synthesis [2]. The crystalline form ensures accurate stoichiometry during automated oligonucleotide assembly.

Scalable Manufacture of Anti-HBV Nucleoside Prodrugs

2,3-Di-O-benzoyl-L-threonic acid-1,4-lactone has been identified as a key intermediate in the synthesis of nucleoside analogues with potent antiviral efficacy against hepatitis B virus (HBV) . The published kilo-scale synthetic procedure (80-g scale demonstrated in patent WO2023/39076) supports process development for GMP production .

Chiral Building Block for Asymmetric Synthesis of Bioactive Natural Products

The fully protected lactone serves as a stable, non-racemic C4 chiral pool synthon for the total synthesis of phytotoxic nonenolides and other complex natural products requiring the L-threo configuration [3]. Its solid form facilitates shipping and inventory management in multi-step synthetic campaigns.

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